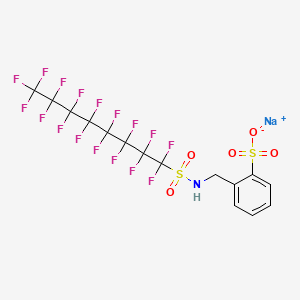
Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt is a complex organosulfur compound. It is characterized by the presence of a benzenesulfonic acid group attached to a heptadecafluorooctyl chain via a sulfonyl amino linkage. This compound is known for its unique chemical properties, including high solubility in water and alcohols, and its application in various industrial and scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt typically involves the sulfonation of benzene using concentrated sulfuric acid. This process is followed by the introduction of the heptadecafluorooctyl group through a sulfonyl amino linkage. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves continuous sulfonation processes, such as the Monsanto process, which uses oleum (fuming sulfuric acid) to achieve high yields. The process is designed to be efficient and scalable, allowing for the production of large quantities of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamides.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), and various reducing agents. The reactions typically require controlled temperatures and may involve the use of solvents such as ethanol or benzene.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and various substituted benzenesulfonic acid derivatives. These products have significant industrial and research applications.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl amino linkage allows the compound to form stable complexes with these targets, thereby modulating their activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilic acid: Another aromatic sulfonic acid with similar properties.
p-Toluenesulfonic acid: Commonly used in organic synthesis as a catalyst.
Phenylsulfonic acid: Shares structural similarities with benzenesulfonic acid derivatives.
Uniqueness
Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt is unique due to its heptadecafluorooctyl group, which imparts distinct chemical properties such as high hydrophobicity and stability. This makes it particularly useful in applications requiring robust and durable compounds.
Eigenschaften
CAS-Nummer |
51032-47-4 |
|---|---|
Molekularformel |
C15H7F17NNaO5S2 |
Molekulargewicht |
691.3 g/mol |
IUPAC-Name |
sodium;2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)methyl]benzenesulfonate |
InChI |
InChI=1S/C15H8F17NO5S2.Na/c16-8(17,10(20,21)12(24,25)14(28,29)30)9(18,19)11(22,23)13(26,27)15(31,32)40(37,38)33-5-6-3-1-2-4-7(6)39(34,35)36;/h1-4,33H,5H2,(H,34,35,36);/q;+1/p-1 |
InChI-Schlüssel |
UZYQQZDQGZFHEK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-[(4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphoryl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13821651.png)
![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)






![Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B13821712.png)



